3-Indolepropionic acid (IPA) is an organic compound with the molecular formula C11H11NO2. It belongs to the indole family and is structurally similar to the amino acid tryptophan. IPA is a naturally occurring metabolite produced by certain bacteria in the human gut, particularly species like Clostridium sporogenes. [] It is also found in various plants, including the ostrich fern (Matteucia struthiopteris). [] IPA has garnered significant attention in scientific research due to its diverse biological activities and potential therapeutic applications.
3-Indolepropionic acid, also known as indole-3-propionic acid, is a naturally occurring compound derived from the metabolism of the amino acid tryptophan. It has garnered attention for its potential therapeutic applications, particularly in the context of neurodegenerative diseases and metabolic disorders. This compound plays a significant role in various biological processes and is produced by certain gut microbiota, highlighting its importance in human health.
3-Indolepropionic acid is primarily synthesized by specific bacterial species in the gut, such as Clostridium sporogenes. These bacteria convert tryptophan into 3-indolepropionic acid through metabolic pathways involving several enzymatic steps. The compound can also be obtained from dietary sources rich in tryptophan, including meat, dairy products, and nuts.
Chemically, 3-indolepropionic acid belongs to the class of indole derivatives. It is categorized as a microbial metabolite with potential pharmacological properties. The compound's structure consists of an indole ring with a propionic acid side chain, which contributes to its biological activity.
The synthesis of 3-indolepropionic acid can be achieved through various methods:
The molecular formula of 3-indolepropionic acid is , with a molar mass of approximately 189.214 g/mol. The structure consists of an indole moiety linked to a propionic acid group.
3-Indolepropionic acid can participate in various chemical reactions, including:
The synthesis process typically involves heating indole with acrylic acid in the presence of potassium hydroxide, leading to the formation of 3-indolepropionic acid through nucleophilic attack mechanisms .
The biological activities of 3-indolepropionic acid are attributed to its interaction with various cellular pathways:
Studies have shown that supplementation with 3-indolepropionic acid can improve insulin sensitivity and regulate lipid metabolism, making it relevant for metabolic disorders .
3-Indolepropionic acid has several promising applications:
3-Indolepropionic acid (IPA) is exclusively synthesized by gut microbiota through the enzymatic conversion of dietary tryptophan. This process occurs via a reductive pathway distinct from host metabolic routes (kynurenine or serotonin pathways). Tryptophan is first deaminated by tryptophan aminotransferase (Tam1/TnaA) to form indole-3-pyruvate (IPyA). IPyA is subsequently reduced to indole-3-lactate (ILA) by phenyllactate dehydrogenase. Finally, ILA undergoes dehydration and hydrogenation catalyzed by enzymes encoded by the fldAIBC gene cluster—specifically, phenyllactate dehydratase (FldBC) and its activator acyl-CoA ligase (FldA)—yielding IPA [8] [9]. Alternative minor pathways involve direct deamination of tryptophan to indole-3-acrylic acid (IA) followed by reduction to IPA [2] [9]. This pathway efficiency is pH-dependent, with optimal activity in neutral to alkaline conditions [8].
Table 1: Key Enzymes in the Microbial IPA Biosynthetic Pathway
Enzyme | Gene | Function | Product |
---|---|---|---|
Tryptophan aminotransferase | tam1/tnaA | Tryptophan deamination | Indole-3-pyruvate (IPyA) |
Phenyllactate dehydrogenase | fldH | IPyA reduction | Indole-3-lactate (ILA) |
Phenyllactate dehydratase | fldBC | ILA dehydration | Indole-3-acrylic acid (IA) |
Acyl-CoA ligase | fldA | IA activation for reduction | 3-Indolepropionic acid (IPA) |
IPA production is taxonomically restricted. Clostridium sporogenes is the most extensively characterized producer, accounting for >90% of circulating IPA in conventional mice [2] [9]. Peptostreptococcus anaerobius and Peptostreptococcus russellii also contribute significantly due to their complete fldAIBC gene cluster [8] [9]. Genetic knockout studies confirm that fldC (dehydratase subunit) deletion abolishes IPA synthesis in C. sporogenes [8]. The fldAIBC cluster serves as a genetic biomarker for IPA-producing capability, though Peptostreptococcus stomatis produces trace IPA despite lacking the activator gene fldI [8] [9]. Notably, only 4 out of 36 human gut isolates tested (including 3 Clostridium cadaveris strains) produce IPA in vitro [8].
Current engineering efforts focus on:
Table 2: Metabolic Engineering Approaches for IPA Enhancement
Strategy | Host System | Key Genetic Modifications | IPA Yield |
---|---|---|---|
Heterologous expression | E. coli | fldAIBC integration + tnaB overexpression | ~40 μM |
Competitive pathway knockout | C. sporogenes | tnaA deletion | 2.5-fold increase |
Co-culture fermentation | C. sporogenes + B. thetaiotaomicron | None (symbiotic tryptophan exchange) | ~60 μM |
IPA levels vary significantly among individuals due to:
Table 3: Factors Influencing Inter-Individual Variability in IPA Production
Factor | Effect on IPA | Mechanism | Key Evidence |
---|---|---|---|
High-fiber diet | ↑ 30-50% in serum | Promotes Clostridium growth | Finnish Diabetes Prevention Study [9] |
Fried meat intake | ↓ Significant reduction | Reduces Lachnospiraceae abundance | Metabolomics in 117 overweight adults [7] |
ACSM2A gene variants | Modulates circulating IPA levels | Alters IPA conjugation/excretion | Genome-wide association study [8] |
Antibiotics (aminoglycosides) | ↓ Detectable in plasma | Eliminates C. sporogenes | Rat metabolomics study [2] |
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